molecular formula C10H17NO2 B13004787 tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate CAS No. 1886967-60-7

tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate

Cat. No.: B13004787
CAS No.: 1886967-60-7
M. Wt: 183.25 g/mol
InChI Key: UANAVNVJNKGXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate is a bicyclo[1.1.1]pentane (BCP)-derived compound featuring a tert-butoxycarbonyl (Boc) carbamate group. BCP scaffolds are highly strained, sp³-rich bioisosteres widely used to replace flat aromatic systems like aniline, improving physicochemical properties such as solubility, metabolic stability, and three-dimensionality in drug candidates . This compound is pivotal in medicinal chemistry, exemplified by its role in synthesizing β-secretase (BACE1) inhibitors for Alzheimer’s disease research . Its structural rigidity and unique electronic profile make it a valuable building block for drug discovery.

Properties

CAS No.

1886967-60-7

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

tert-butyl N-(1-bicyclo[1.1.1]pentanyl)carbamate

InChI

InChI=1S/C10H17NO2/c1-9(2,3)13-8(12)11-10-4-7(5-10)6-10/h7H,4-6H2,1-3H3,(H,11,12)

InChI Key

UANAVNVJNKGXCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)C2

Origin of Product

United States

Preparation Methods

Photochemical Flow Synthesis of Bicyclo[1.1.1]pentane Core

  • A large-scale synthesis of bicyclo[1.1.1]pentane derivatives involves a photochemical reaction in flow between [1.1.1]propellane and diacetyl under 365 nm irradiation. This method allows rapid and scalable construction of the BCP core without the use of mercury lamps or quartz vessels, producing diketone intermediates on a kilogram scale within hours.

  • The diketone intermediate is then converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via a haloform reaction in batch mode, enabling multigram scale production of functionalized BCP building blocks.

Carbamate Formation via Curtius Rearrangement

  • The conversion of bicyclo[1.1.1]pentane carboxylic acid derivatives to carbamates is commonly achieved through Curtius rearrangement using diphenylphosphoryl azide (DPPA) or related azide reagents.

  • For example, a typical procedure dissolves the carboxylic acid precursor in tert-butanol with triethylamine and diphenylphosphoryl azide, heating the mixture at 85 °C for 24 hours. This results in the formation of the tert-butyl carbamate derivative with yields around 80-83% after purification by column chromatography.

  • The reaction sequence involves formation of an acyl azide intermediate, rearrangement to an isocyanate, and subsequent trapping by tert-butanol to form the carbamate.

Alternative Radical-Mediated Functionalization

  • Radical-initiated atom-transfer radical addition (ATRA) ring-opening reactions of [1.1.1]propellane have been employed to introduce various substituents, including carbamate groups, onto the BCP scaffold. Triethylborane can initiate these radical processes, allowing for diverse functionalization.

  • This method is valuable for creating a broad range of BCP derivatives with different substituents, enhancing the versatility of the carbamate synthesis.

Detailed Experimental Data and Yields

Step Reagents & Conditions Product Yield (%) Notes
Photochemical flow reaction [1.1.1]propellane + diacetyl, 365 nm irradiation, flow reactor Bicyclo[1.1.1]pentane diketone intermediate ~1000 g scale in 6 h Mercury lamp-free, scalable
Haloform reaction Diketone + haloform reagents, batch Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid 500 g scale Multigram scale synthesis
Curtius rearrangement Carboxylic acid + diphenylphosphoryl azide + Et3N + tBuOH, 85 °C, 24 h tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate 80-83% Purified by column chromatography
Radical ATRA reaction [1.1.1]propellane + triethylborane initiation Various BCP derivatives including carbamates Variable Enables diverse functionalization

Research Findings and Practical Considerations

  • The flow photochemical method is a breakthrough for large-scale BCP synthesis, enabling rapid and safe production of key intermediates without hazardous mercury lamps.

  • The Curtius rearrangement approach is robust and reproducible, providing high yields of tert-butyl carbamate derivatives suitable for medicinal chemistry applications.

  • Radical-mediated methods expand the chemical space of BCP derivatives, allowing for tailored functionalization that can improve pharmacokinetic properties in drug design.

  • Purification typically involves flash chromatography using gradients of hexane and tert-butyl methyl ether or ethyl acetate, yielding white solids with melting points around 138–139 °C for the carbamate product.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group in this compound undergoes acid-catalyzed deprotection to yield bicyclo[1.1.1]pentan-1-amine, a critical intermediate in medicinal chemistry.

Key Reaction:

tert Butyl bicyclo 1 1 1 pentan 1 ylcarbamateHCl dioxane Bicyclo 1 1 1 pentan 1 amine+CO2+tert Butanol\text{tert Butyl bicyclo 1 1 1 pentan 1 ylcarbamate}\xrightarrow{\text{HCl dioxane }}\text{Bicyclo 1 1 1 pentan 1 amine}+\text{CO}_2+\text{tert Butanol}

  • Conditions : 5 M HCl in dioxane, room temperature, 12 hours .

  • Yield : 95% .

Functionalization of the BCP Core

The BCP scaffold participates in radical-mediated and photochemical reactions due to its high ring strain (65 kcal/mol).

Photochemical Additions

The BCP core reacts with diacetyl under UV light (365 nm) to form diketone intermediates, enabling downstream functionalization:

BCP carbamateUV 365 nm Diacetyl Et2O1 3 Diacetyl BCP\text{BCP carbamate}\xrightarrow{\substack{\text{UV 365 nm }\\\text{Diacetyl Et}_2\text{O}}}\text{1 3 Diacetyl BCP}

  • Conditions : Flow reactor, 30 mL/min flow rate, 80% LED power .

  • Scale : 1 kg/day production demonstrated .

Substitution and Cross-Coupling Reactions

The carbamate group facilitates nucleophilic substitutions and cross-couplings for diversification:

Suzuki-Miyaura Coupling

Organotrifluoroborate derivatives of BCP-carbamate participate in photoredox cross-couplings:

BCP carbamate Bpin+Aryl Halide Ir catalystVisible LightAryl BCP carbamate\text{BCP carbamate Bpin}+\text{Aryl Halide}\xrightarrow{\substack{\text{ Ir catalyst}\\\text{Visible Light}}}\text{Aryl BCP carbamate}

  • Catalyst : Iridium-based photoredox catalyst .

  • Applications : Synthesis of biaryl BCP derivatives for drug discovery .

Oxidation and Reduction

Selective oxidation and reduction reactions modify the carbamate or BCP core:

Fluorination

Electrophilic fluorination using SelectFluor introduces fluorine at the BCP bridgehead:

BCP carbamateSelectFluorAgNO3,H2O3 Fluoro BCP carbamate\text{BCP carbamate}\xrightarrow{\substack{\text{SelectFluor}\\\text{AgNO}_3,\text{H}_2\text{O}}}\text{3 Fluoro BCP carbamate}

  • Yield : 42% .

  • Conditions : 70°C, 24 hours .

Reductive Amination

The carbamate is converted to amines via Curtius rearrangement:

BCP carbamate PhO 2P O N3HeatBCP amine\text{BCP carbamate}\xrightarrow{\substack{\text{ PhO }_2\text{P O N}_3\\\text{Heat}}}\text{BCP amine}

  • Yield : 83% for Boc-protected amine .

Hydrolysis and Esterification

Controlled hydrolysis conditions modify the carbamate functionality:

Alkaline Hydrolysis

BCP carbamateLiOHTHF H2OBCP carboxylic Acid\text{BCP carbamate}\xrightarrow{\substack{\text{LiOH}\\\text{THF H}_2\text{O}}}\text{BCP carboxylic Acid}

  • Yield : 90% .

  • Applications : Synthesis of BCP-amino acids for peptide mimetics .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductYieldSource
Deprotection5 M HCl in dioxaneBicyclo[1.1.1]pentan-1-amine95%
Photochemical AdditionDiacetyl, UV (365 nm), flow reactor1,3-Diacetyl-BCP94%
FluorinationSelectFluor, AgNO₃, H₂O3-Fluoro-BCP-carbamate42%
Curtius Rearrangement(PhO)₂P(O)N₃, heatBoc-protected BCP-amine83%
Suzuki CouplingOrganotrifluoroborate, [Ir] catalystAryl-BCP-carbamate67%

Mechanistic Insights

  • BCP Core Reactivity : The high strain of the BCP core (bond angle ~60°) enhances susceptibility to radical and electrophilic reactions .

  • Carbamate Stability : The Boc group provides steric protection, enabling selective functionalization at the BCP bridgehead .

Scientific Research Applications

Structural Significance

Bicyclo[1.1.1]pentane (BCP) is characterized by its three-dimensional structure, which can replace aromatic rings and other functional groups in drug candidates. The incorporation of BCP into molecular designs has shown to improve pharmacokinetic properties such as solubility and permeability while reducing toxicity risks associated with traditional aromatic compounds .

Pharmacological Applications

1. Drug Development

  • Bioisosteric Replacement : The use of tert-butyl bicyclo[1.1.1]pentan-1-ylcarbamate as a bioisostere has been demonstrated to enhance the solubility and reduce non-specific binding of drug molecules. This is particularly relevant for compounds that traditionally exhibit poor solubility due to their aromatic structures .
  • Case Studies : Research has shown that replacing 1,4-disubstituted phenyl rings with BCP units can lead to improved efficacy and reduced side effects in various therapeutic contexts, including central nervous system disorders and cancer treatment .

2. Synthesis of Chiral Compounds

  • Asymmetric Synthesis : The compound has been utilized in the asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes, which are important in developing new pharmaceuticals with specific enantiomeric properties. This process often involves catalytic methods that yield high enantioselectivity, making it a valuable tool in synthetic organic chemistry .

Comparative Data on Applications

The following table summarizes key applications and findings related to this compound:

Application AreaKey FindingsReferences
Drug SolubilityEnhanced solubility compared to traditional aromatic compounds; improved pharmacokinetic profiles.
Toxicity ReductionLower toxicity profiles due to reduced promiscuity in biological assays; better safety margins.
Synthesis of Chiral DrugsEffective in producing α-chiral compounds with high enantioselectivity; applicable in various therapeutic areas.
Bioisosteric Drug DesignSuccessful replacement of aromatic structures leading to increased efficacy in drug candidates.

Case Studies

Several case studies have illustrated the effectiveness of this compound in drug development:

  • mGluR Antagonists : In studies involving mGluR antagonists, BCP was shown to improve metabolic stability and solubility compared to traditional structures, leading to more effective therapeutic agents .
  • Cancer Therapeutics : Research indicated that compounds incorporating BCP units demonstrated enhanced activity against cancer cell lines, showcasing their potential utility in oncology .

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity: Hydroxymethyl derivatives (e.g., C₁₂H₂₁NO₃) exhibit increased polarity due to the -OH group, enhancing aqueous solubility .
  • Electron-Withdrawing Effects : Trifluoromethyl (-CF₃) groups improve metabolic stability by resisting oxidative degradation .
  • Synthetic Utility : Bromomethyl analogs serve as intermediates for further functionalization .

Comparison with Non-BCP Analogs

Aniline Derivatives

Aniline-based compounds are prone to forming reactive metabolites, leading to toxicity. BCP analogs like tert-butyl BCP-carbamate retain similar steric bulk but eliminate metabolic liabilities due to their saturated, non-aromatic structure .

Bicyclo[2.2.2]octane (BCO) Derivatives

BCO-based compounds (e.g., tert-butyl (4-amino-BCO-1-yl)carbamate, C₁₃H₂₄N₂O₂) have larger ring systems, reducing strain but increasing molecular weight. BCP derivatives offer superior conformational rigidity and compactness, favoring membrane permeability .

Radical-Mediated Amination

BCP-carbamates are synthesized via radical chemistry using [1.1.1]propellane as a strained precursor:

  • C-Centered Radical Pathways : Uchiyama’s group developed multicomponent carboamination for BCPA derivatives .
  • N-Centered Radical Pathways: Leonori’s electrophilic nitrogen radicals enable direct functionalization of propellane .

Example : tert-Butyl BCP-carbamate is prepared via reductive amination of bicyclo[1.1.1]pentan-1-amine with Boc-anhydride, yielding 31% under optimized conditions .

Physicochemical Profiles

  • LogP : BCP-carbamates generally exhibit lower LogP values (e.g., 1.5–2.5) compared to aniline analogs (LogP ~2.8), reducing off-target binding .
  • Fsp³ : BCP derivatives have Fsp³ >0.7, enhancing developability per Pfizer’s Hsp90 inhibitor optimization .

Biological Activity

Introduction

tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The bicyclo[1.1.1]pentane (BCP) scaffold serves as a bioisostere for various functional groups, enhancing the pharmacological properties of compounds by improving solubility, metabolic stability, and reducing nonspecific binding.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C11H19NO2\text{C}_{11}\text{H}_{19}\text{N}\text{O}_2

This compound features a bicyclic structure known for its rigidity and three-dimensional conformation, making it an attractive candidate for drug design.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of BCP derivatives, including those related to this compound. For instance, a study demonstrated that BCP-containing compounds significantly attenuated lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%. This effect was linked to the downregulation of pro-inflammatory cytokines such as TNFα, MCP1, and MIP1α, suggesting a robust anti-inflammatory mechanism (IC50 values were reported in the picomolar range) .

Pharmacokinetic Properties

The incorporation of the tert-butyl group into bicyclic structures often results in altered physicochemical properties that can enhance oral bioavailability and metabolic stability. A comparative study evaluated various analogues and found that those containing the BCP motif exhibited improved solubility and reduced lipophilicity compared to traditional phenyl ring structures . This is crucial for developing orally active drugs.

Table 1: Biological Activities of BCP Derivatives

CompoundIC50 (nM)Mechanism of ActionReferences
BCP-sLXm 6a 0.5Inhibition of NFκB activation
This compoundTBDAnti-inflammatory
3-Acetylbicyclo[1.1.1]pentaneTBDCytokine modulation

Note: TBD = To Be Determined.

Case Studies

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, BCP derivatives were administered to monocyte cultures stimulated with LPS to evaluate their anti-inflammatory effects. The results indicated that compounds featuring the BCP scaffold effectively reduced inflammatory markers, showcasing their potential as therapeutic agents in inflammatory diseases .

Case Study 2: Drug Development Applications

The application of bicyclo[1.1.1]pentane as a bioisostere has been explored in developing γ-secretase inhibitors, which are crucial for treating Alzheimer's disease. The introduction of the BCP motif led to compounds with enhanced potency and selectivity compared to traditional scaffolds .

Q & A

Q. What are the key synthetic methodologies for tert-butyl bicyclo[1.1.1]pentan-1-ylcarbamate under mild reaction conditions?

The compound can be synthesized via triethylborane-initiated atom-transfer radical addition (ATRA) ring-opening of tricyclo[1.1.1.0¹,³]pentane (TCP) with alkyl halides. This method offers broad substrate scope, functional group tolerance (e.g., peptides, nucleosides), and mild conditions (room temperature, short reaction times). The BCP halide intermediates can be further functionalized into carbonyls, alcohols, or heterocycles via dehalogenation or cross-coupling reactions .

Q. How can researchers confirm the structural integrity and purity of this compound?

Use a combination of ¹H/¹³C NMR to verify the bicyclo[1.1.1]pentane scaffold and tert-butyl carbamate group. X-ray crystallography is recommended for unambiguous confirmation of the strained BCP geometry. Purity should be assessed via HPLC-MS (≥95%) and elemental analysis .

Q. What safety precautions are advised for handling this compound in the lab?

Limited toxicological data exist, but standard precautions include:

  • Use of PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Store in a cool, dry place away from oxidizers.
  • For spills, use dry sand or alcohol-resistant foam; avoid water due to potential reactivity with halide byproducts .

Advanced Research Questions

Q. How can enantioselective synthesis of 2-substituted BCP derivatives be achieved?

A nitrogen-atom insertion-deletion strategy enables enantioselective synthesis. This involves asymmetric imine addition to bicyclo[1.1.0]butanes followed by skeletal editing. Chiral ligands (e.g., spirocyclic phosphoramidites) and transition-metal catalysts (e.g., Cu(I)) are critical for achieving >90% enantiomeric excess (ee) .

Q. What strategies resolve contradictions in functionalization efficiency across different BCP substrates?

Discrepancies arise from steric hindrance and electronic effects. For example:

  • Electron-deficient alkyl halides react faster in ATRA due to enhanced radical stability.
  • Bulky substituents on TCP may require adjusted triethylborane stoichiometry (1.5–2.0 equiv) or prolonged reaction times (24–48 hrs). Computational modeling (DFT) can predict reactivity trends .

Q. How can this compound be transformed into bioactive derivatives?

Key transformations include:

  • Dehalogenation : Use triethylborane/EtOH to replace halides with hydrogen or tert-butyl groups.
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C).
  • Oxidation : MnO₂ or TEMPO/PhI(OAc)₂ to convert alcohols to ketones .

Q. What are the limitations of current BCP bioisostere designs in drug discovery?

Challenges include:

  • Metabolic stability : While BCPs improve solubility, some derivatives show CYP450-mediated oxidation.
  • Stereochemical complexity : Enantiomer-specific activity requires precise synthetic control.
  • Solubility-Permeability Trade-off : Highly lipophilic BCPs may reduce aqueous solubility despite enhanced membrane permeability .

Methodological Considerations

Q. How to optimize reaction yields when scaling up BCP synthesis?

  • Batch vs. Flow : Continuous flow systems reduce exothermic risks in radical reactions.
  • Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization (CH₂Cl₂/hexane).
  • Quality Control : Monitor by TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) and GC-MS for volatile byproducts .

Q. What analytical techniques differentiate BCP regioisomers?

  • NOESY NMR : Probes spatial proximity of bridgehead protons.
  • IR Spectroscopy : Carbamate C=O stretches (~1680–1720 cm⁻¹) vary with substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirms molecular formula .

Data Interpretation and Validation

Q. How to address discrepancies in reported BCP physicochemical properties?

Cross-validate data using:

  • LogP Measurements : Shake-flask method vs. computational predictions (e.g., XLogP3).
  • Thermal Stability : TGA/DSC to assess decomposition temperatures (typically >200°C).
  • Crystallographic Data : Compare with Cambridge Structural Database entries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.